molecular formula C5H8F2N2O B6251009 4,4-difluoro-1-nitrosopiperidine CAS No. 935259-98-6

4,4-difluoro-1-nitrosopiperidine

Cat. No.: B6251009
CAS No.: 935259-98-6
M. Wt: 150.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-nitrosopiperidine is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of two fluorine atoms at the 4th position and a nitroso group at the 1st position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-nitrosopiperidine typically involves the reaction of 4,4-difluoropiperidine with nitrosating agents. One common method is the reaction of 4,4-difluoropiperidine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction is usually carried out at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-nitrosopiperidine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-1-nitropiperidine.

    Reduction: Formation of 4,4-difluoro-1-aminopiperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-nitrosopiperidine involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or activation. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

4,4-Difluoro-1-nitrosopiperidine can be compared with other nitrosamines and fluorinated piperidines:

    N-Nitrosopiperidine: Similar in structure but lacks the fluorine atoms, making it less stable and reactive.

    4,4-Difluoropiperidine: Lacks the nitroso group, making it less reactive in redox reactions.

    N-Nitrosopyrrolidine: A structurally similar compound with a different ring size, leading to different reactivity and biological effects.

The unique combination of the nitroso group and fluorine atoms in this compound makes it a distinct compound with specific properties and applications.

Properties

CAS No.

935259-98-6

Molecular Formula

C5H8F2N2O

Molecular Weight

150.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.